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carboxylate

Cat. No.: B1317826 Get Quote

The 5-tert-butylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a

variety of pharmacologically active compounds. Understanding the structure-activity

relationships (SAR) of analogs based on this core is crucial for the rational design of potent and

selective therapeutic agents. This guide provides a comparative analysis of 5-tert-

butylisoxazole analogs, focusing on their biological activities and the experimental data that

define their SAR.

Comparative Biological Activity of 5-tert-
butylisoxazole Analogs
The following table summarizes the in vitro activity of a series of trisubstituted isoxazoles as

allosteric inverse agonists of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt),

a key regulator in the differentiation of T helper 17 (Th17) cells. The inhibition of RORγt is a

promising strategy for the treatment of autoimmune diseases.[1]
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Compound ID RORγt TR-FRET IC50 (nM)
PPARγ TR-FRET EC50
(μM)

1 - 0.34 ± 0.02

2 31 ± 3 8.2 ± 0.3

3 31 ± 2 >20

4 6600 ± 800 -

5 >100000 -

8 220 ± 20 -

9 400 ± 20 -

10 140 ± 10 >20

11 110 ± 10 >20

12 3300 ± 300 1.2 ± 0.1

13 2900 ± 200 0.79 ± 0.10

Data sourced from Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as

Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.[1]

SAR Insights:

Substitution at the C-5 position of the isoxazole ring: Analogs with a nitrogen shift in the

pyrrole ring (compound 10) or a pyrazole ring (compound 11) at this position showed a slight

to moderate decrease in potency compared to the parent compound 3.[1] Methylation of the

pyrrole ring (compounds 12 and 13) resulted in a significant loss of activity.[1] These findings

suggest that small modifications at the C-5 moiety can lead to substantial changes in

potency, likely due to altered hydrogen bonding interactions with the protein backbone.[1]

Linker modification: A thioether linkage (compound 4) led to a significant decrease in potency

compared to an ether linkage (compound 2), while a methylated amine linker (compound 5)

resulted in a complete loss of activity.[1]
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Substitution on the benzoic acid moiety: The introduction of a fluorine substituent at the ortho

position of the benzoic acid moiety (compounds 8 and 9) was detrimental to the inhibitory

activity.[1]

Selectivity: Most of the novel isoxazole ligands demonstrated good selectivity against

PPARγ, with EC50 values significantly higher than their IC50 values for RORγt.[1] However,

compounds 12 and 13, with a methylated pyrrole, showed increased cross-reactivity with

PPARγ.[1]

In a separate study, a series of 5-tert-butyl-isoxazole derivatives were developed as potent and

highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitors for the treatment of Acute Myeloid

Leukemia (AML).[2] The lead compound in this series was optimized to improve its aqueous

solubility and oral pharmacokinetic properties, leading to the identification of AC220

(quizartinib).[2] This optimization involved replacing a carboxamide group with a water-

solubilizing group, highlighting the importance of physicochemical properties in drug

development.[2]

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment

Assay:[1]

This assay was utilized to determine the potency of the compounds in modulating the

interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Reagents:

GST-tagged RORγt-LBD

Europium-labeled anti-GST antibody

Biotinylated RIP140 coactivator peptide

Streptavidin-Allophycocyanin (APC)

Procedure:

The test compounds were serially diluted in DMSO and then further diluted in assay buffer.
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The RORγt-LBD, anti-GST antibody, and the test compound were incubated together in a

384-well plate.

The biotinylated RIP140 peptide and Streptavidin-APC were then added to the wells.

The plate was incubated to allow for the binding of the components.

The TR-FRET signal was measured using a suitable plate reader. The signal is generated

when the europium donor and the APC acceptor are brought into proximity through the

protein-peptide interaction.

IC50 values were calculated from the dose-response curves.
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Caption: General workflow for structure-activity relationship (SAR) studies.
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Caption: Simplified RORγt signaling pathway and the inhibitory action of isoxazole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies-of-5-tert-butylisoxazole-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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